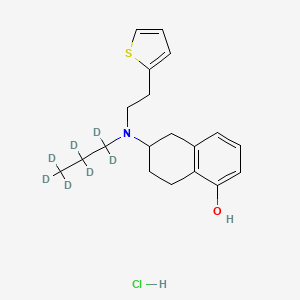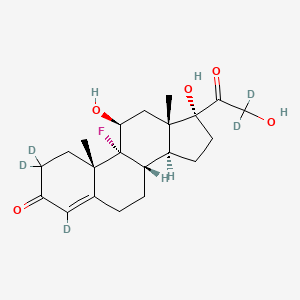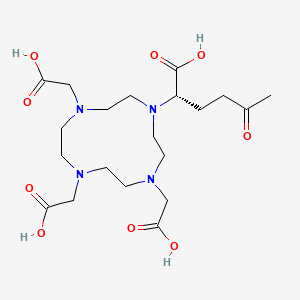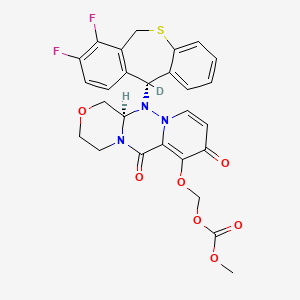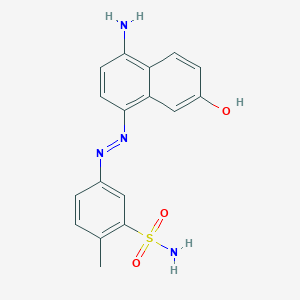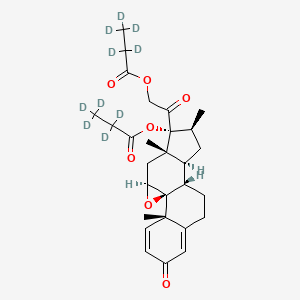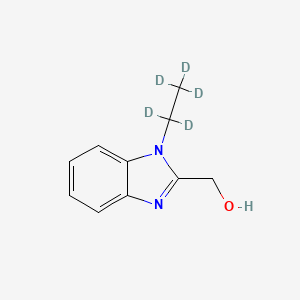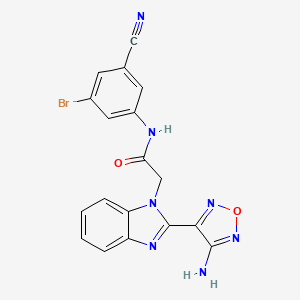
BChE-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BChE-IN-8 es un compuesto conocido por sus efectos inhibitorios sobre la butirilcolinesterasa, una enzima que hidroliza los ésteres de la colina. La butirilcolinesterasa está ampliamente distribuida en los tejidos de los mamíferos y desempeña un papel importante en diversos procesos fisiológicos, incluida la neurotransmisión colinérgica y el metabolismo de ciertos fármacos y toxinas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BChE-IN-8 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores bajo condiciones controladas. Un método común implica el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Las condiciones de reacción, como la temperatura, la presión y el disolvente, se optimizan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .
Métodos de producción industrial
En entornos industriales, la producción de this compound se escala utilizando grandes reactores y sistemas automatizados para mantener la coherencia y la eficiencia. El proceso implica los mismos pasos básicos que en la síntesis de laboratorio, pero está optimizado para la producción a gran escala. Se implementan medidas de control de calidad en varias etapas para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
BChE-IN-8 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones, como la temperatura y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
BChE-IN-8 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones químicas y ensayos para estudiar la cinética enzimática y la inhibición
Biología: Empleado en la investigación sobre la neurotransmisión colinérgica y el papel de la butirilcolinesterasa en los procesos fisiológicos
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la enfermedad de Alzheimer, donde la inhibición de la butirilcolinesterasa puede ser beneficiosa
Industria: Utilizado en el desarrollo de ensayos de diagnóstico y biosensores para detectar la actividad de la butirilcolinesterasa
Mecanismo De Acción
BChE-IN-8 ejerce sus efectos uniéndose al sitio activo de la butirilcolinesterasa, inhibiendo así su actividad enzimática. Esta inhibición evita la hidrólisis de los ésteres de la colina, lo que lleva a una acumulación de acetilcolina en la hendidura sináptica. Los objetivos moleculares involucrados incluyen el residuo de serina en el sitio activo de la enzima, que es crucial para su función catalítica .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a BChE-IN-8 incluyen otros inhibidores de la butirilcolinesterasa como:
- Donepezilo
- Rivastigmina
- Galantamina
Singularidad
This compound es único en su perfil inhibitorio específico y potencia contra la butirilcolinesterasa. A diferencia de algunos otros inhibidores, puede exhibir una mayor selectividad y menos efectos fuera del objetivo, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C18H12BrN7O2 |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-bromo-5-cyanophenyl)acetamide |
InChI |
InChI=1S/C18H12BrN7O2/c19-11-5-10(8-20)6-12(7-11)22-15(27)9-26-14-4-2-1-3-13(14)23-18(26)16-17(21)25-28-24-16/h1-7H,9H2,(H2,21,25)(H,22,27) |
Clave InChI |
IFFSXCHPOGNWKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC(=C3)C#N)Br)C4=NON=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
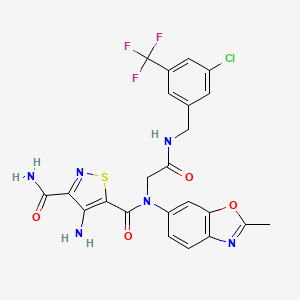

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)

